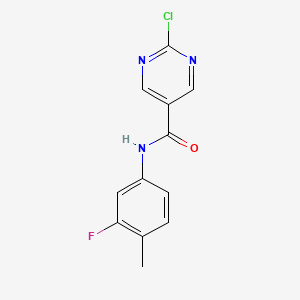
2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a pyrimidine ring substituted with chloro, fluoro, and methyl groups, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2-chloropyrimidine-5-carboxylic acid and 3-fluoro-4-methylaniline.
Coupling Reaction: The 2-chloropyrimidine-5-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 3-fluoro-4-methylaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups and alter its chemical properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
科学的研究の応用
2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Agricultural Chemistry: It is explored for its potential use as an agrochemical, such as a pesticide or herbicide, due to its ability to interfere with specific biological pathways in pests.
作用機序
The mechanism of action of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, whether in medicinal chemistry or agricultural chemistry.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide
- 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-6-carboxamide
- 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for targeted research and development in various fields.
特性
分子式 |
C12H9ClFN3O |
|---|---|
分子量 |
265.67 g/mol |
IUPAC名 |
2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H9ClFN3O/c1-7-2-3-9(4-10(7)14)17-11(18)8-5-15-12(13)16-6-8/h2-6H,1H3,(H,17,18) |
InChIキー |
PERSRFTYLXUOPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


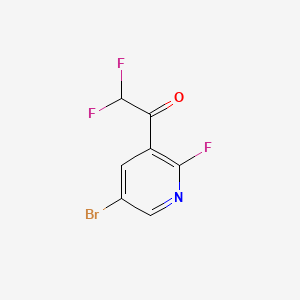
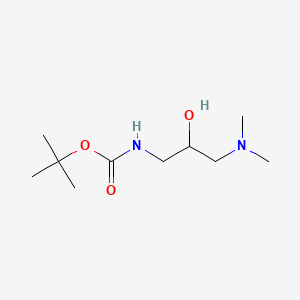
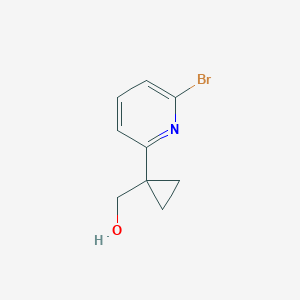
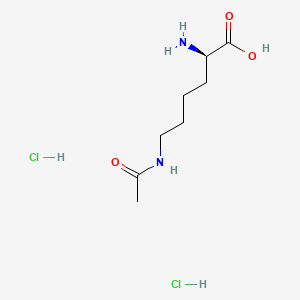
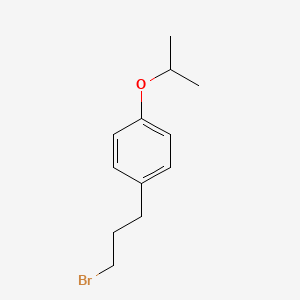

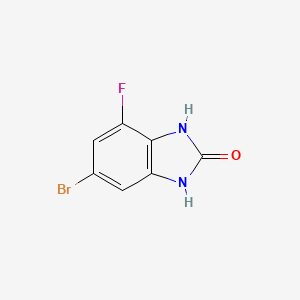
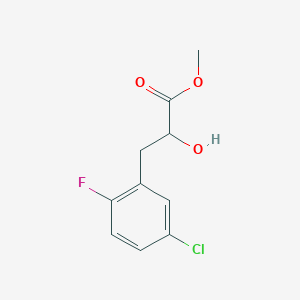
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
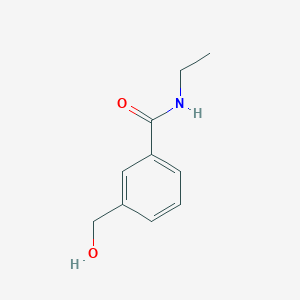
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
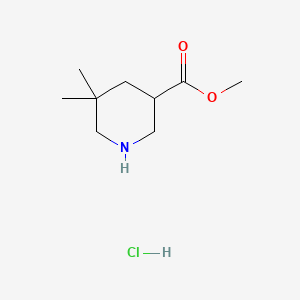
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
